N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide
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Overview
Description
N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide is a complex organic compound with a unique structure that includes a fluorobenzyl group, a piperidinyl ring, and a cyclopropane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide typically involves multiple steps. One common method starts with the preparation of the 3-fluorobenzyl piperidine intermediate. This intermediate is then reacted with cyclopropanecarbohydrazide under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl group, using reagents such as sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide exerts its effects involves its interaction with specific molecular targets. The fluorobenzyl group can interact with aromatic residues in proteins, while the piperidinyl ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-{[1-(3-chlorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide
- N’-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide
- N’-{[1-(3-bromobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide
Uniqueness
N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide is unique due to the presence of the fluorine atom in the benzyl group, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N'-(cyclopropanecarbonyl)-1-[(3-fluorophenyl)methyl]piperidine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O2/c18-15-3-1-2-12(10-15)11-21-8-6-14(7-9-21)17(23)20-19-16(22)13-4-5-13/h1-3,10,13-14H,4-9,11H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWAPZKPZPVXBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NNC(=O)C2CCN(CC2)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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